OptoBI-1

Description

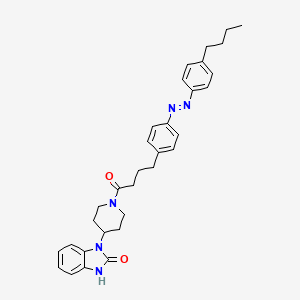

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C32H37N5O2 |

|---|---|

Molecular Weight |

523.7 g/mol |

IUPAC Name |

3-[1-[4-[4-[(4-butylphenyl)diazenyl]phenyl]butanoyl]piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C32H37N5O2/c1-2-3-7-24-12-16-26(17-13-24)34-35-27-18-14-25(15-19-27)8-6-11-31(38)36-22-20-28(21-23-36)37-30-10-5-4-9-29(30)33-32(37)39/h4-5,9-10,12-19,28H,2-3,6-8,11,20-23H2,1H3,(H,33,39) |

InChI Key |

LUASQYYRQCWOMA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CCCC(=O)N3CCC(CC3)N4C5=CC=CC=C5NC4=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

OptoBI-1; OptoBI 1; OptoBI1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of OptoBI-1

For Researchers, Scientists, and Drug Development Professionals

Core Summary

OptoBI-1 is a synthetic, photoswitchable organic molecule that functions as a potent and selective agonist for specific members of the Transient Receptor Potential Canonical (TRPC) family of ion channels.[1] Developed as a photopharmacological tool, this compound allows for precise spatiotemporal control of cellular signaling pathways governed by these channels.[2][3] Its mechanism of action is centered on its ability to undergo conformational changes in response to specific wavelengths of light, enabling reversible activation of TRPC3, TRPC6, and TRPC7 channels. This light-dependent activation triggers cation influx, primarily Ca2+, which in turn modulates a range of downstream cellular processes, including neuronal firing and nuclear factor of activated T-cells (NFAT) signaling.

Photochemical Properties and Mechanism of Action

This compound's functionality is rooted in its azobenzene moiety, which allows for photoisomerization between two distinct conformations: a thermally stable trans-isomer and a metastable cis-isomer. In its inactive state in the dark, this compound predominantly exists in the trans conformation. Upon exposure to ultraviolet (UV) light at a wavelength of 365 nm, it rapidly converts to the cis-isomer. This cis conformation is the biologically active form, which allosterically modulates and activates TRPC3, TRPC6, and TRPC7 channels.

The activation of these non-selective cation channels leads to an influx of cations, including Na+ and Ca2+, down their electrochemical gradients. The subsequent increase in intracellular Ca2+ concentration is a key event that initiates a cascade of downstream signaling events.

Reversion to the inactive trans-isomer can be achieved in two ways: either by illumination with blue light at 430 nm or through spontaneous thermal relaxation in the dark, which occurs over a period of approximately 50 minutes. This reversible control allows for precise on-and-off switching of TRPC channel activity. Notably, this compound has been shown to have no effect on TRPC4 or TRPC5 channels, highlighting its selectivity within the TRPC family.

Quantitative Data

The following table summarizes the key quantitative parameters associated with the activity of this compound.

| Parameter | Value | Channel | Notes |

| EC50 (cis-form) | ~0.1 µM | TRPC3 | The half-maximal effective concentration for the active cis-isomer. |

| Activating Wavelength | 365 nm | TRPC3/6/7 | Wavelength to induce the active cis-conformation. |

| Deactivating Wavelength | 430 nm | TRPC3/6/7 | Wavelength to revert to the inactive trans-conformation. |

| Thermal Relaxation Time | ~50 minutes | N/A | Time for the cis-isomer to revert to the trans-isomer in the dark. |

Signaling Pathways

The activation of TRPC channels by this compound initiates signaling cascades that can influence various cellular functions. One well-documented pathway is the modulation of neuronal activity. In hippocampal neurons, the activation of TRPC3 by cis-OptoBI-1 leads to an inhibition of neuronal firing. The precise mechanism is thought to involve local Ca2+ signaling that may lead to the activation of K+ conductances.

Another significant pathway influenced by this compound is the Ca2+/calcineurin/NFAT signaling cascade. In mast cells engineered to express TRPC6, photoactivation of this compound leads to Ca2+ influx, which in turn activates the phosphatase calcineurin. Calcineurin then dephosphorylates NFAT, leading to its nuclear translocation and the subsequent regulation of gene expression.

Experimental Protocols

Calcium Imaging Protocol

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound photoactivation.

-

Cell Preparation: Culture cells (e.g., HEK293 cells expressing YFP-TRPC3) on glass-bottom dishes suitable for fluorescence microscopy.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or a genetically encoded sensor like R-GECO) according to the manufacturer's instructions.

-

This compound Application: Incubate the cells with this compound (e.g., 10 µM) in a suitable buffer in the dark.

-

Microscopy Setup: Place the dish on an inverted fluorescence microscope equipped with an excitation light source for the calcium indicator and separate light sources for 365 nm and 430 nm illumination.

-

Baseline Measurement: Record the baseline fluorescence of the calcium indicator for a few minutes in the dark.

-

Photoactivation: Expose the cells to 365 nm light for a defined period (e.g., 10 seconds) to isomerize this compound to its cis form.

-

Data Acquisition: Continuously record the fluorescence of the calcium indicator to measure the increase in intracellular Ca2+.

-

Deactivation: Expose the cells to 430 nm light (e.g., for 30 seconds) to revert this compound to its trans form and observe the return of fluorescence to baseline.

Electrophysiology Protocol (Whole-Cell Patch-Clamp)

This protocol outlines the steps for measuring ion channel currents in response to this compound.

-

Cell Preparation: Use cells expressing the TRPC channel of interest (e.g., TRPC6 in RBL-2H3 mast cells).

-

Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration on a selected cell.

-

Solution Application: Perfuse the cell with an extracellular solution containing this compound in its inactive trans form.

-

Voltage Protocol: Apply a voltage ramp or step protocol to measure baseline currents.

-

Photoactivation: While recording, illuminate the cell with 365 nm light to activate this compound.

-

Current Measurement: Record the resulting inward and outward currents, which represent the activity of the TRPC channels.

-

Deactivation: Switch the illumination to 430 nm to deactivate the channels and allow the current to return to baseline.

References

OptoBI-1: A Technical Guide to Photoswitching Properties, Kinetics, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

OptoBI-1 is a synthetic, photoswitchable small molecule designed for the precise optical control of Transient Receptor Potential Canonical (TRPC) channels. As a derivative of the TRPC activator GSK1702934A, this compound incorporates an azobenzene moiety, which allows for reversible isomerization between two distinct conformations using light of specific wavelengths. This property enables researchers to remotely and rapidly activate and deactivate TRPC channels, offering high spatiotemporal resolution in the study of their physiological and pathological roles. This compound is particularly noted for its activity as a TRPC3/6/7 agonist, making it a valuable tool in fields such as neuroscience, cardiovascular research, and immunology.[1][2] This technical guide provides an in-depth overview of the core photoswitching properties, kinetics, and experimental protocols associated with this compound.

Photoswitching Properties and Kinetics

The utility of this compound as a photopharmaceutical is defined by its spectral properties, the efficiency of its light-induced isomerization, and the stability of its isomeric states.

Spectral and Photoswitching Properties

This compound's photoswitching capability is centered around the reversible isomerization of its azobenzene core between a thermodynamically stable trans isomer and a metastable cis isomer. The trans form is generally considered inactive or a very weak partial agonist, while the cis form is the active conformation that potently agonizes TRPC3/6/7 channels.[1]

The transition from the trans to the cis state is induced by ultraviolet (UV) light, while the reverse transition is achieved with blue light.[2] The molecule will also thermally relax back to the more stable trans form in the absence of light.[3]

| Property | Value | Reference |

| λmax (trans-OptoBI-1) | 336 nm | |

| Activation Wavelength (trans to cis) | 365 nm | |

| Deactivation Wavelength (cis to trans) | 430 nm |

Isomerization and Photostationary States

Upon illumination with a specific wavelength of light, a photostationary state (PSS) is reached, which is a dynamic equilibrium mixture of the trans and cis isomers. The composition of the PSS is dependent on the wavelength of irradiation.

| Condition | Predominant Isomer | PSS Composition | Reference |

| Darkness (Thermal Equilibrium) | trans | ≥97% trans | |

| 365 nm Illumination | cis | 96% cis, 4% trans | |

| 435 nm Illumination | trans | 78% trans, 22% cis |

Note: Isomerization quantum yields (Φ) for the trans-to-cis and cis-to-trans transitions of this compound are not explicitly reported in the reviewed literature.

Kinetics and Thermal Relaxation

The temporal precision of this compound is governed by the kinetics of its photoisomerization and thermal relaxation. The light-induced switching occurs on a rapid timescale, allowing for acute control of channel activity. The thermal relaxation from the active cis form back to the inactive trans form is a slower process.

| Parameter | Value | Reference |

| EC50 (cis-OptoBI-1 on TRPC3) | ~0.1 µM | |

| Thermal Relaxation Half-life (τH) | 418.76 ± 0.13 minutes |

Mechanism of Action

The primary mechanism of action for this compound involves the direct activation of TRPC3, TRPC6, and TRPC7 channels. In its light-induced cis conformation, this compound binds to these non-selective cation channels, leading to their opening and a subsequent influx of cations, most notably Ca²⁺, into the cell. This elevation in intracellular Ca²⁺ can then trigger a variety of downstream signaling cascades. One well-documented pathway is the activation of calcineurin, a calcium-dependent phosphatase, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus to regulate gene expression.

Experimental Protocols

The following are generalized protocols for utilizing this compound in common experimental paradigms. Researchers should optimize these protocols for their specific cell types and experimental systems.

Experimental Workflow for this compound Application

The general workflow for an experiment involving this compound photoswitching follows a logical sequence of steps to ensure accurate and reproducible results.

Protocol 1: Electrophysiological Recording of this compound Induced Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure ion channel currents activated by this compound.

A. Materials:

-

HEK293 cells (or other suitable cell line) transiently or stably expressing the TRPC channel of interest.

-

Standard extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

-

Standard intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 1 EGTA, 4 Mg-ATP; pH 7.2).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Patch-clamp rig with amplifier, digitizer, and microscope.

-

Light source capable of delivering 365 nm and 430 nm light (e.g., LEDs coupled to the microscope light path).

B. Procedure:

-

Cell Preparation: Plate cells expressing the target TRPC channel onto glass coverslips 24-48 hours before the experiment.

-

Solution Preparation: Prepare a working solution of this compound (e.g., 10 µM) in the extracellular solution. Protect this solution from light.

-

Patch-Clamp Recording:

-

Transfer a coverslip to the recording chamber on the microscope stage.

-

Establish a whole-cell patch-clamp configuration on a target cell.

-

Perfuse the cell with the standard extracellular solution to record baseline currents.

-

Switch the perfusion to the this compound containing extracellular solution and allow it to incubate in the dark for several minutes.

-

-

Photoswitching and Data Acquisition:

-

Hold the cell at a desired potential (e.g., -60 mV) or apply voltage ramps (e.g., -100 mV to +100 mV).

-

Record baseline current in the presence of trans-OptoBI-1 (in the dark).

-

To activate the TRPC channel, illuminate the cell with 365 nm light for a defined period (e.g., 10 seconds) and record the resulting inward and outward currents.

-

To deactivate the channel, switch the illumination to 430 nm light (e.g., for 10-30 seconds) and record the return of the current to baseline levels.

-

Repeat the light-dark cycles as needed to assess the reproducibility of the photoswitching.

-

-

Data Analysis:

-

Measure the amplitude of the light-induced currents.

-

Analyze the current-voltage (I-V) relationship from voltage ramp data.

-

Determine activation and deactivation kinetics.

-

Protocol 2: Calcium Imaging of this compound Activity

This protocol outlines the measurement of intracellular calcium changes in response to this compound activation using a fluorescent calcium indicator.

A. Materials:

-

Cells expressing the TRPC channel of interest.

-

A genetically encoded calcium indicator (GECI) such as R-GECO, or a chemical calcium dye (e.g., Fura-2 AM).

-

Cell culture medium and transfection reagents.

-

Imaging buffer (e.g., HBSS or a similar physiological salt solution).

-

This compound stock solution (10 mM in DMSO).

-

Fluorescence microscope equipped with an imaging system, and light sources for both indicator excitation/emission and this compound photoswitching (365 nm and 430 nm).

B. Procedure:

-

Cell Preparation:

-

Co-transfect cells with plasmids encoding the TRPC channel and the GECI (e.g., R-GECO) 24-48 hours prior to imaging.

-

Alternatively, for chemical dyes, incubate cells with the dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

-

-

Imaging Setup:

-

Plate the prepared cells on a glass-bottom dish suitable for microscopy.

-

Replace the culture medium with the imaging buffer.

-

-

This compound Application and Imaging:

-

Add this compound to the imaging buffer to the final desired concentration (e.g., 10 µM). It is crucial to perform this step in the dark or under dim red light to prevent premature isomerization.

-

Place the dish on the microscope stage and allow the cells to equilibrate.

-

-

Photoswitching and Image Acquisition:

-

Acquire baseline fluorescence images of the cells in the dark (with trans-OptoBI-1).

-

Expose the cells to 365 nm light for a short duration (e.g., 10 seconds) to convert this compound to its cis form.

-

Immediately begin acquiring a time-lapse series of fluorescence images to capture the increase in intracellular calcium (indicated by an increase in fluorescence of the indicator).

-

After the calcium signal has peaked or reached a plateau, illuminate the cells with 430 nm light (e.g., for 30 seconds) to switch this compound back to its trans form.

-

Continue acquiring images to observe the decay of the calcium signal back to baseline.

-

-

Data Analysis:

-

Select regions of interest (ROIs) over individual cells.

-

Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.

-

Normalize the fluorescence changes (e.g., as ΔF/F₀) to quantify the relative change in intracellular calcium concentration.

-

Conclusion

This compound stands out as a potent and precise tool for the optical control of TRPC3/6/7 channels. Its well-defined photoswitching properties, including distinct activation/deactivation wavelengths and a high degree of isomerization, allow for reliable and reversible manipulation of channel activity. The detailed kinetics of its thermal relaxation and the characterization of its photostationary states provide a solid foundation for designing sophisticated experiments with high temporal resolution. The protocols outlined in this guide offer a starting point for researchers to harness the power of this compound to dissect the complex roles of TRPC channels in cellular signaling and disease, ultimately aiding in the development of novel therapeutic strategies.

References

The Role of OptoBI-1 in Studying Neuronal Excitability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

OptoBI-1 is a powerful photopharmacological tool that offers precise spatiotemporal control over the activity of specific ion channels, enabling detailed investigation of their roles in neuronal excitability. As a photoswitchable agonist, this compound can be reversibly activated and deactivated by light, providing a non-invasive method to modulate neuronal function. This technical guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols for its use, and its application in studying the intricate signaling pathways that govern neuronal excitability.

Core Principles of this compound Function

This compound is a synthetic small molecule designed to interact with Transient Receptor Potential Canonical (TRPC) channels, specifically subtypes TRPC3, TRPC6, and TRPC7.[1] Its key feature is an azobenzene moiety that undergoes conformational change upon exposure to specific wavelengths of light.

-

Inactive State (trans-isomer): In its baseline state, this compound exists predominantly as the trans-isomer, which is pharmacologically inactive.

-

Active State (cis-isomer): Upon illumination with ultraviolet (UV) light at a wavelength of approximately 365 nm, the azobenzene group isomerizes to the cis form. This cis-isomer is the active conformation that functions as an agonist for TRPC3/6/7 channels.[1]

-

Deactivation: The active cis-isomer can be reverted to the inactive trans-form by exposure to blue light at around 430 nm, or it will slowly revert in the dark.[1]

This reversible photoswitching allows for precise temporal control over the activation of TRPC channels, and consequently, the modulation of neuronal activity.

Mechanism of Action: From TRPC3 Activation to Neuronal Inhibition

The primary effect of this compound-mediated TRPC3 channel activation in neurons is a reduction in neuronal excitability, ultimately leading to the inhibition of firing.[1] This seemingly paradoxical effect of a cation channel agonist is attributed to a downstream signaling cascade.

The activation of TRPC3 channels by the cis-isomer of this compound leads to an influx of calcium ions (Ca²⁺) into the neuron. This localized increase in intracellular Ca²⁺ concentration then activates a class of ion channels known as calcium-activated potassium channels (KCa). The opening of these KCa channels results in an efflux of potassium ions (K⁺) from the neuron, leading to hyperpolarization of the neuronal membrane. This hyperpolarized state moves the membrane potential further away from the threshold required to fire an action potential, thereby reducing neuronal excitability and suppressing firing. While the precise subtypes of KCa channels involved are still under investigation, evidence points towards the involvement of small-conductance (SK) and/or intermediate-conductance (IK) calcium-activated potassium channels.

Quantitative Data on this compound's Effects on Neuronal Excitability

The following table summarizes the key quantitative parameters associated with this compound's action on TRPC channels and neuronal activity.

| Parameter | Value | Channel/Neuron Type | Reference |

| EC₅₀ (cis-OptoBI-1) | ~0.1 µM | TRPC3 | [1] |

| Activation Wavelength | 365 nm | This compound | |

| Deactivation Wavelength | 430 nm | This compound |

Further quantitative data on the precise percentage of firing rate reduction and the magnitude of membrane potential hyperpolarization in specific neuronal subtypes is an active area of research.

Experimental Protocols

Whole-Cell Patch-Clamp Recording with this compound Photostimulation

This protocol outlines the general steps for studying the effects of this compound on neuronal excitability using whole-cell patch-clamp electrophysiology in acute brain slices or cultured neurons.

Materials:

-

Standard whole-cell patch-clamp setup with an amplifier, micromanipulator, and data acquisition system.

-

Microscope equipped with fluorescence and differential interference contrast (DIC) optics.

-

Light source capable of delivering light at ~365 nm and ~430 nm (e.g., LED, laser) coupled to the microscope's light path.

-

This compound stock solution (in DMSO).

-

Artificial cerebrospinal fluid (aCSF) for brain slices or appropriate extracellular solution for cultured neurons.

-

Intracellular solution for patch pipettes.

Procedure:

-

Preparation of Brain Slices or Neuronal Cultures: Prepare acute brain slices (e.g., from the hippocampus) or cultured neurons according to standard laboratory protocols.

-

Solution Preparation: Prepare aCSF and intracellular solutions. The final working concentration of this compound is typically in the low micromolar range, achieved by diluting the stock solution in aCSF.

-

Patch-Clamp Recording:

-

Obtain a whole-cell patch-clamp recording from a target neuron in either current-clamp or voltage-clamp mode.

-

Establish a stable baseline recording of neuronal activity (e.g., resting membrane potential, spontaneous firing rate, or holding current).

-

-

Application of this compound: Perfuse the recording chamber with aCSF containing the desired concentration of this compound in its inactive trans form.

-

Photostimulation:

-

Activation: To activate this compound, deliver a pulse of 365 nm light to the recorded neuron. The duration and intensity of the light pulse should be optimized for the specific experimental setup and desired level of channel activation.

-

Deactivation: To deactivate this compound, deliver a pulse of 430 nm light.

-

-

Data Acquisition and Analysis:

-

Record changes in membrane potential, firing frequency, or ionic currents before, during, and after photostimulation.

-

Analyze the data to quantify the effects of this compound on neuronal excitability.

-

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Neuronal Inhibition

Caption: Signaling pathway of this compound-induced neuronal inhibition.

Experimental Workflow for Studying Neuronal Excitability with this compound

Caption: Experimental workflow for using this compound in patch-clamp studies.

Applications in Drug Discovery and Neuroscience Research

The ability to precisely control neuronal excitability with this compound opens up numerous avenues for research and drug development:

-

Dissecting Neuronal Circuits: By selectively inhibiting specific neuronal populations with high temporal resolution, researchers can elucidate their roles within complex neural circuits.

-

Investigating Ion Channel Function: this compound provides a powerful tool to study the physiological and pathophysiological roles of TRPC3/6/7 channels in neuronal function.

-

Drug Screening: this compound can be used to develop high-throughput screening assays for compounds that modulate TRPC channel activity or downstream signaling pathways.

-

Modeling Disease States: By mimicking pathological states of neuronal hyperexcitability or hypoexcitability, this compound can be used to study the mechanisms of neurological and psychiatric disorders.

Conclusion

This compound represents a significant advancement in the field of photopharmacology, offering unprecedented control over the activity of TRPC3/6/7 channels. Its ability to reversibly inhibit neuronal firing through a well-defined signaling cascade makes it an invaluable tool for researchers and drug development professionals seeking to unravel the complexities of neuronal excitability and develop novel therapeutic strategies for a range of neurological disorders. As research continues, the application of this compound is expected to provide deeper insights into the fundamental principles of brain function.

References

Exploring Calcium Signaling Pathways with OptoBI-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of OptoBI-1, a powerful photopharmaceutical tool for the precise control of calcium (Ca²⁺) signaling. By leveraging light to activate specific ion channels, this compound offers researchers unprecedented spatiotemporal resolution in their investigations of Ca²⁺-dependent cellular processes. This document outlines the core mechanism of this compound, summarizes key quantitative data, details experimental protocols, and provides visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism and Properties

This compound is a photoswitchable agonist that selectively targets the Transient Receptor Potential Canonical (TRPC) channels, specifically TRPC3, TRPC6, and TRPC7.[1][2] These channels are non-selective cation channels that are permeable to Ca²⁺.[3] The functionality of this compound is rooted in its azobenzene moiety, which undergoes a conformational change in response to specific wavelengths of light.[1]

The molecule exists in two isomeric states:

-

Trans-isomer (inactive): In its baseline state or when exposed to blue light (~430 nm), this compound adopts the trans conformation and does not activate TRPC channels.

-

Cis-isomer (active): Upon illumination with UV light (~365 nm), this compound converts to the cis-isomer. This active form binds to and opens TRPC3/6/7 channels, leading to an influx of Ca²⁺ into the cell and a subsequent increase in cytosolic Ca²⁺ concentration.

This light-dependent activation is reversible, allowing for precise temporal control over Ca²⁺ signaling. The molecule will thermally relax back to the inactive trans-state in the dark over a period of approximately 50 minutes. This property enables researchers to turn Ca²⁺ influx "on" and "off" with high precision.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with this compound, compiled from various studies. This data is essential for designing and interpreting experiments.

| Parameter | Value | Channel Subtype(s) | Source(s) |

| Activation Wavelength | 365 nm | TRPC3, TRPC6, TRPC7 | |

| Deactivation Wavelength | 430 nm | TRPC3, TRPC6, TRPC7 | |

| EC₅₀ (cis-form) | ~0.1 µM | TRPC3 | |

| Thermal Relaxation Half-life | ~50 minutes | Not applicable | |

| Solubility | Up to 10 mM in DMSO | Not applicable | |

| Purity | ≥98% | Not applicable | |

| Molecular Weight | 523.67 g/mol | Not applicable |

Signaling Pathway

The activation of TRPC channels by cis-OptoBI-1 initiates a signaling cascade that is fundamental to many cellular processes. The primary event is the influx of extracellular Ca²⁺, which then acts as a second messenger to modulate a variety of downstream effectors. One well-documented pathway involves the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).

Caption: this compound signaling pathway leading to gene expression changes.

Experimental Protocols

The following provides a generalized methodology for conducting experiments with this compound to study Ca²⁺ signaling. This protocol is a composite based on methodologies described in the literature.

Cell Culture and Transfection

-

Cell Lines: HEK293 or RBL-2H3 cells are commonly used.

-

Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for HEK293) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Transfection: For cells not endogenously expressing the target TRPC channels, transiently transfect with plasmids encoding the desired YFP- or CFP-tagged TRPC channel (e.g., YFP-TRPC3, YFP-TRPC6, or TRPC7-CFP).

-

Co-transfection with Ca²⁺ Reporter: Co-transfect cells with a genetically encoded Ca²⁺ indicator, such as R-GECO, to visualize changes in intracellular Ca²⁺ concentration. Allow 24-48 hours for protein expression.

Calcium Imaging

-

Cell Preparation: Plate transfected cells on glass-bottom dishes suitable for microscopy.

-

Loading this compound: Prepare a stock solution of this compound in DMSO. Dilute to a final working concentration (e.g., 10 µM) in an appropriate imaging buffer (e.g., Hanks' Balanced Salt Solution). Incubate the cells with the this compound solution in the dark.

-

Microscopy Setup: Use an inverted fluorescence microscope equipped with an objective suitable for live-cell imaging and light sources for both activating (365 nm) and deactivating (430 nm) this compound, as well as for exciting the Ca²⁺ reporter (e.g., 577 nm for R-GECO). A perfusion system can be used to control the extracellular environment.

-

Image Acquisition:

-

Establish a baseline fluorescence of the Ca²⁺ reporter in the dark.

-

To activate the TRPC channels, illuminate the cells with a pulse of 365 nm UV light (e.g., 10 seconds).

-

Record the fluorescence of the Ca²⁺ reporter to measure the increase in intracellular Ca²⁺.

-

To deactivate the channels, illuminate the cells with a pulse of 430 nm blue light (e.g., 10 seconds).

-

Record the subsequent decrease in Ca²⁺ reporter fluorescence.

-

Repeat the activation/deactivation cycles as required by the experimental design.

-

Data Analysis

-

Image Processing: Use imaging software (e.g., ImageJ/Fiji) to select regions of interest (ROIs) corresponding to individual cells.

-

Fluorescence Quantification: Measure the mean fluorescence intensity within each ROI over time.

-

Normalization: Normalize the fluorescence data (F/F₀) to the baseline fluorescence (F₀) to quantify the relative changes in Ca²⁺ concentration.

-

Statistical Analysis: Perform appropriate statistical tests to compare Ca²⁺ signals under different conditions.

Experimental Workflow

The following diagram illustrates a typical workflow for a Ca²⁺ imaging experiment using this compound.

Caption: A typical experimental workflow for using this compound.

Applications and Future Directions

The ability to precisely control Ca²⁺ influx with this compound has significant implications for various research fields. In neuroscience, it can be used to modulate neuronal firing with high temporal precision. In immunology, it allows for the specific control over immune cell signaling pathways, such as mast cell activation. For drug development, this compound provides a powerful tool for screening compounds that modulate TRPC channel activity and for dissecting the role of Ca²⁺ signaling in disease models.

Future research may focus on developing new photoswitchable molecules with different spectral properties and selectivities for other ion channels. Integrating these tools with advanced imaging techniques will continue to provide novel insights into the complex and dynamic role of Ca²⁺ in cellular physiology and pathophysiology.

References

- 1. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Photoswitchable TRPC6 channel activators evoke distinct channel kinetics reflecting different gating behaviors - PMC [pmc.ncbi.nlm.nih.gov]

OptoBI-1: A Technical Guide for Optopharmacological Control of TRPC Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optopharmacology represents a significant advancement in pharmacology, offering precise spatiotemporal control over drug activity through the use of light. This approach utilizes photoswitchable compounds that can be reversibly activated or deactivated, enabling researchers to modulate biological processes with high precision. OptoBI-1 is a novel photoswitchable agonist developed for the lipid-independent control of Transient Receptor Potential Canonical (TRPC) channels.[1][2] As a derivative of the TRPC3/6/7 activator GSK1702934A, this compound incorporates an azobenzene moiety, allowing its pharmacological activity to be controlled by specific wavelengths of light.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative properties, experimental protocols, and its application as a tool in research and drug development.

Core Properties of this compound

This compound's utility is defined by its specific physicochemical, photochemical, and pharmacological characteristics. These properties are summarized below.

Physicochemical and Photochemical Data

The tables below present the key quantitative data for this compound, facilitating its practical application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 523.67 g/mol | |

| Molecular Formula | C₃₂H₃₇N₅O₂ | |

| CAS Number | 2415272-11-4 | |

| Purity | ≥98% | |

| Solubility | Soluble to 10 mM in DMSO | |

| Storage | Store at -20°C | |

| Activation Wavelength (trans to cis) | 365 nm | |

| Deactivation Wavelength (cis to trans) | 430 nm | |

| Thermal Relaxation | Returns to trans state in ~50 minutes in the dark | |

| Isomeric Ratio (365 nm light) | 96% cis / 4% trans | |

| Isomeric Ratio (435 nm light) | 22% cis / 78% trans |

Pharmacological Profile

| Property | Value | Source |

| Target(s) | Agonist for TRPC3, TRPC6, and TRPC7 channels | |

| Inactive On | No observed effect on TRPC4 or TRPC5 | |

| EC₅₀ (active cis-form) | ~0.1 μM at TRPC3 | |

| Cellular Effects | Induces Ca²⁺ influx; modulates neuronal firing; triggers NFAT signaling | |

| Mode of Action | Lipid-independent, direct channel modulation |

Mechanism of Action

This compound is a photoswitchable molecule built around an azobenzene core. This chemical structure allows it to exist in two distinct isomeric states: a thermally stable trans isomer and a metastable cis isomer. In its inactive, trans state, this compound has a low affinity for its target TRPC channels. Upon illumination with 365 nm UV light, the azobenzene group undergoes photoisomerization to the cis state. This conformational change renders the molecule active, allowing it to bind to and activate TRPC3, TRPC6, and TRPC7 channels, leading to cation influx. The process is reversible; illumination with 430 nm blue light rapidly converts the molecule back to its inactive trans form, terminating channel activity. In the absence of light, the cis isomer will thermally relax back to the more stable trans state over approximately 50 minutes.

Caption: Photoisomerization and activity of this compound on TRPC channels.

Downstream Signaling Pathways

The activation of TRPC channels by cis-OptoBI-1 initiates a cascade of intracellular events, primarily driven by the influx of Ca²⁺. This increase in cytosolic Ca²⁺ can trigger various downstream signaling pathways depending on the cellular context. One well-documented pathway involves the activation of the nuclear factor of activated T-cells (NFAT). In this pathway, elevated intracellular Ca²⁺ activates the phosphatase Calcineurin, which dephosphorylates NFAT, leading to its translocation into the nucleus and subsequent gene transcription. In neurons, TRPC3 activation by this compound has been shown to inhibit neuronal firing, a mechanism potentially mediated by local Ca²⁺ signaling and the subsequent activation of potassium (K⁺) conductances.

Caption: Downstream effects following this compound-mediated TRPC channel activation.

Experimental Protocols & Workflows

This compound can be employed in various experimental paradigms to study TRPC channel function. Below are detailed methodologies for key applications.

In Vitro Ca²⁺ Imaging

This protocol describes the use of this compound to optically control Ca²⁺ influx in a cell line expressing TRPC3.

Objective: To visualize and quantify TRPC3-mediated Ca²⁺ entry in HEK293 cells upon photoactivation of this compound.

Materials:

-

HEK293 cells

-

Expression vectors for YFP-TRPC3 and a red fluorescent Ca²⁺ sensor (e.g., R-GECO)

-

Transfection reagent

-

DMEM supplemented with 10% FBS

-

Physiological salt solution (PSS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4

-

This compound (10 mM stock in DMSO)

-

Fluorescence microscope equipped with light sources for 365 nm and 430 nm, and appropriate filter sets for YFP and R-GECO.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM.

-

Co-transfect cells with YFP-TRPC3 and R-GECO plasmids using a suitable transfection reagent.

-

Plate transfected cells onto glass-bottom dishes and allow them to express for 24-48 hours.

-

-

Compound Loading and Imaging:

-

Replace culture medium with PSS.

-

Add this compound to a final concentration of 10 μM and incubate in the dark for 5-10 minutes.

-

Mount the dish on the microscope stage.

-

-

Optical Stimulation and Data Acquisition:

-

Acquire a baseline R-GECO fluorescence signal in the dark.

-

To activate TRPC3, illuminate the cells with a 10-second pulse of 365 nm light.

-

Record the change in R-GECO fluorescence intensity over time.

-

To deactivate the channels, illuminate the cells with a 30-second pulse of 430 nm light and continue recording.

-

Repeat the light-cycling protocol as needed.

-

-

Data Analysis:

-

Measure the mean fluorescence intensity of individual cells or regions of interest over time.

-

Normalize the R-GECO fluorescence (F/F₀) to the baseline intensity.

-

Quantify the amplitude and kinetics of the Ca²⁺ response to each light pulse.

-

Caption: Experimental workflow for this compound-mediated Ca²⁺ imaging in vitro.

Electrophysiological Recording in Neurons

This protocol details the use of this compound to modulate the firing activity of hippocampal neurons.

Objective: To optically control and record TRPC3-mediated changes in the electrical activity of cultured murine hippocampal neurons.

Materials:

-

Primary cultured murine hippocampal neurons

-

External solution (similar to PSS)

-

Internal solution for patch pipette (e.g., 135 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 0.5 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP, pH 7.2)

-

This compound (20 μM working concentration)

-

Patch-clamp setup with an amplifier

-

Light source (365 nm and 430 nm) coupled to the microscope light path.

Methodology:

-

Cell Preparation:

-

Prepare primary hippocampal neuron cultures on coverslips.

-

Transfer a coverslip to the recording chamber on the patch-clamp setup and perfuse with external solution.

-

-

Electrophysiology Setup:

-

Establish a whole-cell current-clamp recording from a neuron.

-

Apply depolarizing current injections (e.g., up to 100 pA for 5 seconds) to induce action potential firing and establish a baseline firing rate.

-

-

Photopharmacology:

-

Add this compound (20 μM) to the external solution while keeping the preparation in the dark.

-

Continue to elicit firing with current injections to monitor the effect of the inactive trans-OptoBI-1.

-

Illuminate the neuron with 365 nm light to convert this compound to its cis form.

-

Immediately apply the current injection protocol and record the resulting change in firing frequency. The activation of TRPC3 is expected to inhibit firing.

-

Illuminate with 430 nm light to deactivate this compound and record the recovery of the firing rate.

-

-

Data Analysis:

-

Count the number of action potentials per current injection under each condition (dark, 365 nm, 430 nm).

-

Analyze changes in membrane potential and other electrophysiological parameters.

-

Compare the firing rates to determine the modulatory effect of this compound photoactivation.

-

Conclusion

This compound is a powerful and precise tool for the optopharmacological study of TRPC3, TRPC6, and TRPC7 channels. Its ability to be activated and deactivated by light in a lipid-independent manner provides researchers with unparalleled temporal control over Ca²⁺ signaling and downstream cellular processes. The detailed properties and protocols provided in this guide serve as a comprehensive resource for scientists aiming to leverage this compound in their research, from fundamental studies of ion channel biophysics to the exploration of novel therapeutic strategies targeting TRPC-related physiopathology.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of OptoBI-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

OptoBI-1 is a synthetic, photoswitchable small molecule that acts as a potent agonist for the Transient Receptor Potential Canonical (TRPC) channels 3, 6, and 7.[1][2] Its defining feature is the presence of an azobenzene moiety, which allows for reversible photoisomerization between a thermally stable trans isomer and a metastable cis isomer upon exposure to specific wavelengths of light.[3] This property enables precise spatiotemporal control over the activation of TRPC3/6/7 channels, making this compound a valuable tool in photopharmacology and for the study of cellular signaling pathways mediated by these ion channels.[3][4]

Chemical Structure and Properties

This compound, with the IUPAC name 1-[1-[4-[4-[(4-Butylphenyl)diazenyl]phenyl]butanoyl]piperidin-4-yl]-1,3-dihydro-2H-benzo[d]imidazol-2-one, possesses a molecular formula of C₃₂H₃₇N₅O₂ and a molecular weight of 523.67 g/mol . The molecule's structure is characterized by a central azobenzene core linking a butylphenyl group to a phenylbutanoic acid derivative, which is in turn amide-linked to a piperidinyl-benzimidazolone moiety.

| Property | Value | Reference |

| IUPAC Name | 1-[1-[4-[4-[(4-Butylphenyl)diazenyl]phenyl]butanoyl]piperidin-4-yl]-1,3-dihydro-2H-benzo[d]imidazol-2-one | |

| Molecular Formula | C₃₂H₃₇N₅O₂ | |

| Molecular Weight | 523.67 g/mol | |

| CAS Number | 2415272-11-4 | |

| Purity | ≥98% | |

| Solubility | Soluble to 10 mM in DMSO | |

| SMILES | CCCCC1=CC=C(/N=N/C2=CC=C(CCCC(N3CCC(CC3)N4C(NC5=CC=CC=C45)=O)=O)C=C2)C=C1 |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 4-(4-((4-butylphenyl)diazenyl)phenyl)butanoic acid and 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. These intermediates are then coupled to yield the final product. The following is a detailed experimental protocol adapted from the primary literature.

Experimental Protocols

Step 1: Synthesis of 4-((4-butylphenyl)diazenyl)aniline

-

Materials: 4-butylaniline, 4-nitroaniline, sodium nitrite, hydrochloric acid, sodium hydroxide, ethanol.

-

Procedure:

-

A solution of 4-butylaniline in a mixture of hydrochloric acid and water is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled 4-butylaniline solution to form the diazonium salt.

-

A separate solution of 4-nitroaniline in ethanol is prepared.

-

The diazonium salt solution is slowly added to the 4-nitroaniline solution at 0-5 °C with constant stirring.

-

The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

The resulting precipitate is collected by filtration, washed with water, and then recrystallized from ethanol to yield 4-((4-butylphenyl)diazenyl)-nitrobenzene.

-

The nitro-compound is then reduced to the corresponding aniline using a standard reduction method, such as catalytic hydrogenation (H₂, Pd/C) or a metal/acid system (e.g., SnCl₂/HCl), to afford 4-((4-butylphenyl)diazenyl)aniline.

-

Step 2: Synthesis of 4-(4-((4-butylphenyl)diazenyl)phenyl)butanoic acid

-

Materials: 4-((4-butylphenyl)diazenyl)aniline, succinic anhydride, aluminum chloride, an inert solvent (e.g., nitrobenzene or dichloromethane).

-

Procedure:

-

4-((4-butylphenyl)diazenyl)aniline is subjected to a Sandmeyer-type reaction to replace the amino group with a leaving group (e.g., bromine or iodine).

-

The resulting halogenated azobenzene is then used in a Friedel-Crafts acylation reaction with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride in an inert solvent.

-

The reaction mixture is heated to promote the acylation, followed by acidic workup to yield 4-(4-((4-butylphenyl)diazenyl)phenyl)-4-oxobutanoic acid.

-

The keto group is subsequently reduced to a methylene group using a standard reduction method such as Wolff-Kishner or Clemmensen reduction to give the final product, 4-(4-((4-butylphenyl)diazenyl)phenyl)butanoic acid.

-

Step 3: Synthesis of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one

-

Materials: 1-fluoro-2-nitrobenzene, tert-butyl piperidin-4-ylcarbamate, palladium on carbon (Pd/C), hydrogen gas, 1,1'-carbonyldiimidazole (CDI), trifluoroacetic acid (TFA), dichloromethane (DCM).

-

Procedure:

-

A nucleophilic aromatic substitution reaction is performed between 1-fluoro-2-nitrobenzene and tert-butyl piperidin-4-ylcarbamate to yield tert-butyl (1-(2-nitrophenyl)piperidin-4-yl)carbamate.

-

The nitro group is then reduced to an amine by catalytic hydrogenation (H₂, Pd/C).

-

The resulting diamine undergoes cyclization with 1,1'-carbonyldiimidazole (CDI) to form the benzimidazolone ring, yielding tert-butyl 4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate.

-

The Boc protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) to give 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one.

-

Step 4: Final Coupling to Synthesize this compound

-

Materials: 4-(4-((4-butylphenyl)diazenyl)phenyl)butanoic acid, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, a coupling agent (e.g., HATU or EDC/HOBt), a non-nucleophilic base (e.g., DIPEA), an inert solvent (e.g., DMF or DCM).

-

Procedure:

-

4-(4-((4-butylphenyl)diazenyl)phenyl)butanoic acid is dissolved in an inert solvent along with the coupling agent and a non-nucleophilic base.

-

1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is added to the reaction mixture.

-

The mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The crude product is purified by column chromatography to yield this compound.

-

Synthesis Pathway of this compound

Caption: Multi-step synthesis pathway of this compound.

Signaling Pathway of this compound

This compound functions as a photoswitchable agonist of TRPC3, TRPC6, and TRPC7 channels. In its biologically active cis form (induced by ~365 nm UV light), this compound directly activates these channels, leading to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx of positive ions causes membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers a variety of downstream signaling cascades.

One of the key pathways activated by TRPC3/6/7 is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) signaling pathway. The elevated intracellular Ca²⁺ levels activate the calcium-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates NFAT, allowing it to translocate to the nucleus and act as a transcription factor, regulating the expression of various genes involved in processes such as cell growth, differentiation, and apoptosis.

Caption: Signaling pathway activated by this compound.

References

An In-depth Technical Guide to the Spectral and Functional Properties of OptoBI-1 Isomers

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This guide provides a detailed examination of the photoswitchable Transient Receptor Potential Canonical (TRPC) channel agonist, OptoBI-1. It focuses on the distinct spectral and functional properties of its cis and trans isomers, offering comprehensive data, experimental methodologies, and visual representations of its mechanism and application.

Introduction

This compound is a synthetic, photoswitchable molecule derived from the TRPC3/6/7 channel agonist GSK1702934A, incorporating an azobenzene moiety.[1][2] This modification allows for precise spatiotemporal control over the activity of TRPC3, TRPC6, and TRPC7 channels using light.[1][3] The molecule exists in two isomeric states: a thermally stable trans form and a metastable cis form. The transition between these states is governed by specific wavelengths of light, enabling researchers to remotely activate and deactivate TRPC channel-mediated signaling pathways with high precision. The cis-isomer is the biologically active form, functioning as a potent agonist for TRPC3/6/7 channels, while the trans-isomer is inactive. This light-dependent activity makes this compound a powerful tool for investigating cellular processes involving Ca²⁺ signaling, such as neuronal firing and endothelial cell function.

Spectral and Photochemical Properties

The defining characteristic of this compound is its ability to undergo reversible photoisomerization. The inactive trans isomer is converted to the active cis isomer upon illumination with UV light (e.g., 365 nm). Conversely, the cis isomer can be switched back to the trans form with blue light (e.g., 430 nm). In the absence of light, the active cis isomer thermally relaxes back to the more stable trans state over a period of approximately 50 minutes.

Quantitative Photochemical Data

The efficiency of photoswitching determines the concentration of the active cis isomer at a given wavelength, which is critical for experimental design. The photostationary state (PSS) describes the equilibrium ratio of isomers under continuous illumination.

| Property | trans-OptoBI-1 | cis-OptoBI-1 | Reference |

| Isomerization Wavelength | 365 nm (to cis) | 430-435 nm (to trans) | |

| Biological Activity | Inactive | Active Agonist (EC₅₀ ~0.1 µM at TRPC3) | |

| Thermal Stability | Thermally stable ground state | Metastable; relaxes to trans in ~50 min (dark) | |

| PSS at 365 nm | 4% | 96% | |

| PSS at 435 nm | 78% | 22% |

Note: Specific molar extinction coefficients and fluorescence quantum yields for the individual isomers are not detailed in the reviewed literature, which primarily focuses on the functional outcomes of photoswitching.

Mechanism of Action and Signaling

This compound provides a lipid-independent mechanism for controlling TRPC channels. The binding of the active cis-OptoBI-1 to TRPC3, TRPC6, or TRPC7 channels induces a conformational change that opens the channel pore, allowing the influx of cations, including Ca²⁺. This elevation in intracellular Ca²⁺ triggers a variety of downstream cellular signaling cascades.

Caption: Light-dependent activation of TRPC channels by this compound.

Experimental Protocols

Precise experimental design is crucial for leveraging the capabilities of this compound. The following are summaries of key experimental protocols.

Optical Control of Intracellular Ca²⁺ Signaling

This protocol describes a method for using this compound to optically induce and reverse Ca²⁺ influx in a cell culture model.

Methodology:

-

Cell Preparation: Culture HEK293 cells and co-transfect them with plasmids encoding a TRPC channel (e.g., YFP-TRPC3) and a genetically encoded calcium indicator (e.g., R-GECO).

-

Compound Application: Incubate the cells with this compound (e.g., 10 µM) in a suitable buffer, ensuring this step is performed in the dark to maintain this compound in its inactive trans state.

-

Baseline Measurement: Mount the cells on a fluorescence microscope and record the baseline fluorescence of the calcium indicator.

-

Photoactivation: Illuminate the cells with 365 nm light for a short duration (e.g., 10 seconds) to isomerize this compound to its active cis form.

-

Signal Recording: Record the subsequent increase in fluorescence from the calcium indicator, which corresponds to Ca²⁺ influx through the activated TRPC3 channels.

-

Photodeactivation: Illuminate the cells with 430 nm light (e.g., for 30 seconds) to switch this compound back to the inactive trans form.

-

Reversal Recording: Monitor the decrease in fluorescence as the TRPC3 channels close and intracellular Ca²⁺ levels return toward baseline.

-

Data Analysis: Quantify the changes in fluorescence intensity over time to analyze the kinetics of channel activation and deactivation.

References

- 1. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05536J [pubs.rsc.org]

- 2. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Pharmaco-Optogenetic Targeting of TRPC Activity Allows for Precise Control Over Mast Cell NFAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

OptoBI-1: A Photopharmacological Tool for Precise Control of TRPC Channels

An in-depth technical guide on the discovery and development of OptoBI-1 for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetically developed, photoswitchable molecule that functions as a potent agonist for the Transient Receptor Potential Canonical (TRPC) channel subfamily, specifically TRPC3, TRPC6, and TRPC7.[1] It represents a significant advancement in photopharmacology—a field that uses light to control the activity of drugs with high spatiotemporal precision.[2][3] Developed by modifying the known TRPC agonist GSK1702934A with an azobenzene photoswitch, this compound allows for the reversible, light-mediated control of TRPC channel activity, independent of the cell's lipid metabolism.[2] This capability provides researchers with a powerful tool to investigate the physiological and pathological roles of these ion channels in various cellular contexts, including the cardiovascular and nervous systems.

Discovery and Core Design

The development of this compound was born out of the need for more precise tools to manipulate TRPC channel activity. The parent compound, GSK1702934A, is a non-lipidic activator of TRPC3/6 channels. To impart photoswitchable properties, researchers incorporated an azobenzene moiety into its structure. This chemical group undergoes a reversible conformational change—isomerization—when exposed to specific wavelengths of light. This design allows this compound to exist in two distinct states: a thermally stable, less active trans-isomer and a light-induced, highly active cis-isomer.

Photochemical Properties and Mechanism of Action

The functionality of this compound is governed by its ability to isomerize under specific light conditions. The inactive trans form is converted to the active cis form upon illumination with ultraviolet (UV) light (~365 nm). The active cis-isomer then potently agonizes TRPC3, TRPC6, and TRPC7 channels, leading to cation influx and cellular depolarization. The effect can be rapidly reversed by exposing the molecule to blue light (~430 nm), which facilitates the transition back to the inactive trans form, or by allowing it to relax back to the stable trans state in the dark, a process that takes approximately 50 minutes. This rapid on/off switching capability enables precise temporal control over cellular signaling pathways.

The cis-isomer of this compound is a potent agonist with an EC50 value of approximately 0.1 μM for TRPC3. In contrast, the trans-isomer exhibits only weak partial agonist activity at higher concentrations. This differential activity between isomers is the basis for its utility as a molecular switch to control ion channel function.

Table 1: Photochemical and Pharmacological Properties of this compound

| Property | Value / Description | Source(s) |

|---|---|---|

| Target Channels | TRPC3, TRPC6, TRPC7 | |

| Inactive Channels | No observed effect on TRPC4, TRPC5 | |

| Active Conformation | cis-isomer | |

| Inactive Conformation | trans-isomer | |

| Activation Wavelength | ~365 nm (UV light) | |

| Deactivation Wavelength | ~430 nm (Blue light) | |

| EC50 (cis-form on TRPC3) | ~0.1 μM | |

| Thermal Relaxation | Returns to trans form in ~50 minutes in the dark | |

| Isomerization Ratio (365 nm) | 96% cis, 4% trans |

| Isomerization Ratio (430 nm) | 22% cis, 78% trans | |

Caption: Photoswitching mechanism of this compound between its inactive trans and active cis states.

Experimental Protocols & Applications

This compound has been utilized in various cell types to elucidate the function of TRPC channels. Below are generalized methodologies for key experiments.

General Experimental Workflow

The use of this compound typically follows a workflow involving cell preparation, incubation with the compound, and precise light application to trigger and reverse its effects, while cellular responses are monitored.

Caption: A generalized experimental workflow for utilizing this compound to study TRPC channel function.

Electrophysiological Recording in HEK293 Cells

Objective: To measure ion channel currents in response to this compound photo-isomerization.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. For specific channel studies, cells are transiently transfected with plasmids encoding the desired TRPC channel (e.g., YFP-TRPC3).

-

Electrophysiology: Whole-cell patch-clamp recordings are performed. Cells are perfused with an extracellular solution, and the patch pipette is filled with an intracellular solution.

-

This compound Application: this compound (e.g., 10 µM) is added to the extracellular solution in the dark.

-

Photocycling and Data Acquisition: The membrane potential is held at a specific voltage. The cell is exposed to alternating periods of 365 nm and 430 nm light to induce the cis and trans states of this compound, respectively. Inward and outward currents are recorded continuously to measure channel activation and deactivation.

Calcium Imaging and NFAT Translocation in Mast Cells

Objective: To investigate downstream signaling pathways, such as calcium influx and transcription factor activation.

-

Cell Preparation: RBL-2H3 mast cells are genetically modified to express a specific TRPC isoform (e.g., TRPC6) and a calcium biosensor like R-GECO. For transcription factor studies, a fluorescently tagged NFAT (e.g., mCherry-NFAT1) is also co-expressed.

-

Microscopy: Cells are imaged using fluorescence microscopy.

-

This compound Application and Photocycling: Cells are incubated with this compound (e.g., 10 µM). A defined pattern of UV (365 nm) and blue light (430 nm) illumination is applied to the cells.

-

Data Acquisition:

-

Calcium Imaging: Changes in the fluorescence intensity of the R-GECO sensor are monitored over time, indicating fluctuations in cytosolic Ca²⁺ levels.

-

NFAT Translocation: The distribution of mCherry-NFAT1 is imaged before and after photocycling. An increase in the nucleus-to-cytosol fluorescence ratio indicates translocation of NFAT to the nucleus, a key step in its activation.

-

Signaling Pathways Modulated by this compound

Immune Cell Signaling in Mast Cells

In RBL-2H3 mast cells, which endogenously express low levels of TRPC channels, overexpression of TRPC6 makes them sensitive to this compound. Light-induced activation of TRPC6 by cis-OptoBI-1 leads to significant Ca²⁺ entry, which in turn triggers the nuclear translocation of the transcription factor NFAT (Nuclear Factor of Activated T-cells). This pathway is crucial for immune cell function and demonstrates how this compound can be used to precisely control gene expression downstream of Ca²⁺ signaling.

Caption: this compound-mediated TRPC6-NFAT signaling pathway in mast cells.

Neuronal Firing in Hippocampal Neurons

In murine hippocampal neurons, this compound provides a way to study the role of TRPC3 in regulating neuronal excitability. The activation of TRPC3 channels by cis-OptoBI-1 leads to an inhibition of neuronal firing. While the complete mechanism is still under investigation, it is proposed to involve localized Ca²⁺ signaling near the channel, which may subsequently activate potassium (K⁺) conductances, leading to hyperpolarization and reduced firing frequency.

Caption: Proposed pathway for this compound-induced inhibition of neuronal firing via TRPC3.

Conclusion

This compound is a highly effective and valuable photopharmacological tool for the study of TRPC3, TRPC6, and TRPC7 channels. Its ability to be switched on and off with light provides unparalleled temporal precision for manipulating ion channel activity and downstream cellular events. From controlling Ca²⁺-dependent gene expression in immune cells to modulating neuronal excitability, this compound enables researchers to dissect the complex roles of TRPC channels in health and disease, paving the way for a deeper understanding of their physiopathological functions and the potential development of novel therapeutic strategies.

References

- 1. Pharmaco-Optogenetic Targeting of TRPC Activity Allows for Precise Control Over Mast Cell NFAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid-independent control of endothelial and neuronal TRPC3 channels by light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoswitchable TRPC6 channel activators evoke distinct channel kinetics reflecting different gating behaviors - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Precision: An In-depth Technical Guide to Photoswitchable Pharmacology

For Researchers, Scientists, and Drug Development Professionals

The quest for therapeutic precision—maximizing drug efficacy while minimizing off-target effects—has led to the emergence of photoswitchable pharmacology. This innovative field harnesses the power of light to control the activity of drugs with remarkable spatial and temporal accuracy. By integrating light-sensitive molecular "photoswitches" into the structure of bioactive compounds, researchers can turn drug activity on and off at will, paving the way for a new generation of highly targeted and safer therapies. This technical guide provides a comprehensive overview of the core principles, key molecular players, experimental methodologies, and burgeoning applications of this revolutionary approach.

Core Principles: Illuminating the Mechanism of Action

Photoswitchable pharmacology relies on the reversible isomerization of photochromic molecules in response to specific wavelengths of light.[1] This process induces a significant change in the molecule's three-dimensional structure, which in turn alters its biological activity.[1] The two primary mechanisms underpinning this technology are photoisomerization and photocleavage.

Photoisomerization: This is a reversible process where a photoswitch molecule toggles between two distinct isomers, typically a thermodynamically stable trans form and a metastable cis form.[2] These isomers possess different shapes and polarities, leading to differential binding affinities for their biological targets.[3] One isomer is designed to be pharmacologically active, while the other is inactive or significantly less potent.

Photocleavage ("Uncaging"): This is an irreversible process where a photolabile protecting group (or "cage") is cleaved from a drug molecule upon light exposure, releasing the active therapeutic agent.[4] This strategy is particularly useful for delivering a drug to a specific location and then activating it permanently.

The ideal photoswitch for pharmacological applications should exhibit several key characteristics:

-

High Photostationary State (PSS): A high percentage of conversion to the desired isomer upon irradiation.

-

High Quantum Yield (Φ): An efficient conversion process that requires a low number of photons.

-

Wavelength Specificity: Activation and deactivation by distinct, and preferably biologically benign, wavelengths of light (i.e., visible or near-infrared light).

-

Thermal Stability: The metastable isomer should have a predictable and tunable half-life, allowing for sustained activity or rapid deactivation as needed.

-

Biocompatibility and Low Toxicity: The photoswitch and its isomers should be non-toxic and not elicit an immune response.

Key Molecular Photoswitches: A Comparative Overview

Three main classes of photoswitches have dominated the field of photopharmacology: azobenzenes, diarylethenes, and spiropyrans. Each class offers a unique set of photophysical and chemical properties, making them suitable for different applications.

| Photoswitch Class | Isomerization Mechanism | Activation Wavelength (Typical) | Deactivation Wavelength (Typical) | Thermal Stability of Metastable Isomer | Key Advantages | Key Disadvantages |

| Azobenzenes | trans ↔ cis (E/Z) isomerization | UV-A (~365 nm) | Blue light (~450 nm) or thermal relaxation | Variable (minutes to days) | Well-established chemistry, tunable properties. | Often requires UV light for activation, potential for photoreduction. |

| Diarylethenes | Ring-opening/closing reaction | UV-A (~300-400 nm) | Visible light (>450 nm) | High (thermally irreversible) | Excellent thermal stability, high fatigue resistance. | Often requires UV light for ring-closing, smaller structural change. |

| Spiropyrans | Ring-opening to merocyanine form | UV-A (~365 nm) | Visible light (>450 nm) or thermal relaxation | Generally low (seconds to minutes) | Large change in polarity and structure upon isomerization. | Prone to photodegradation, often rapid thermal relaxation. |

Quantitative Photophysical Properties

The selection of an appropriate photoswitch is critical for the successful design of a photopharmaceutical agent. The following table summarizes key photophysical data for representative examples from each class.

| Photoswitch | Isomerization | λmax (nm) (trans/open) | λmax (nm) (cis/closed) | Quantum Yield (Φ) (trans→cis / open→closed) | Thermal Half-life (t1/2) of Metastable Isomer | Solvent |

| Azobenzene | trans → cis | ~320 | ~440 | 0.11 | ~41 hours | Methanol |

| Diarylethene Derivative | open → closed | ~288 | ~520 | 0.56 | Thermally stable | Toluene |

| Spiropyran Derivative | SP → MC | ~340 | ~560 | ~0.1 (BIPS in solution) | ~305 ms (DENAQ) | Aqueous Buffer |

Experimental Protocols: A Guide to Synthesis and Characterization

The development of photoswitchable drugs involves a multidisciplinary workflow, from organic synthesis to in vitro and in vivo testing. This section provides detailed methodologies for key experiments.

Synthesis of Photoswitchable Ligands: Azobenzene Derivatives

A common method for synthesizing azobenzene-containing molecules is through diazotization of an aniline followed by an azo coupling reaction.

Protocol: Synthesis of a 4-(Phenylazo)azobenzene Derivative

-

Diazotization:

-

Dissolve the substituted aniline in a mixture of concentrated HCl and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for 15-30 minutes at 0-5 °C to form the diazonium salt.

-

-

Azo Coupling:

-

In a separate flask, dissolve the coupling partner (e.g., a phenol or another aniline) in an alkaline solution (e.g., aqueous NaOH).

-

Cool this solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the coupling partner solution while stirring vigorously and maintaining the low temperature. A colored precipitate of the azo compound should form immediately.

-

Continue stirring for 30-60 minutes in the ice bath.

-

-

Isolation and Purification:

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

-

Dry the purified product in a desiccator.

-

Characterization of Photophysical Properties

UV-Vis spectroscopy is the primary technique for characterizing the photoswitching behavior of these compounds.

Protocol: UV-Vis Spectroscopic Analysis of Photoisomerization

-

Sample Preparation: Prepare a dilute solution of the photoswitchable compound in a suitable solvent in a quartz cuvette. The concentration should be optimized to have an absorbance maximum between 0.5 and 1.0.

-

Initial Spectrum: Record the absorption spectrum of the sample in the dark to obtain the spectrum of the thermodynamically stable isomer (e.g., trans-azobenzene).

-

Photoisomerization: Irradiate the sample with a light source at the wavelength corresponding to the π-π* transition of the stable isomer (e.g., ~365 nm for azobenzene) to induce isomerization to the metastable state.

-

Photostationary State (PSS) Spectrum: Record the absorption spectrum periodically during irradiation until no further changes are observed. This represents the PSS.

-

Reverse Isomerization: Irradiate the sample with a light source at a wavelength absorbed by the metastable isomer (e.g., >450 nm for cis-azobenzene) to drive the reverse isomerization.

-

Thermal Relaxation: To measure the thermal half-life of the metastable isomer, keep the sample in the dark at a controlled temperature and record the absorption spectrum at regular intervals as it relaxes back to the stable form.

In Vitro Assays for Pharmacological Activity

The pharmacological activity of the different isomers is typically assessed using standard in vitro assays, with the addition of light-based control.

Protocol: In Vitro Kinase Inhibition Assay

-

Reagent Preparation:

-

Prepare stock solutions of the photoswitchable kinase inhibitor in DMSO.

-

Prepare the kinase, substrate, and ATP in the appropriate kinase assay buffer.

-

-

Isomer Preparation:

-

To obtain the trans-isomer enriched sample, keep the stock solution in the dark or irradiate with visible light.

-

To obtain the cis-isomer enriched sample, irradiate the stock solution with UV light (e.g., 365 nm) until the PSS is reached.

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, the photoswitchable inhibitor (either the trans- or cis-enriched sample), and the substrate.

-

Initiate the reaction by adding ATP.

-

Incubate the plate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase. For the cis-isomer condition, the plate can be continuously or periodically irradiated with UV light during the incubation to maintain the PSS.

-

-

Detection:

-

Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based ATP detection assay (e.g., ADP-Glo™).

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the inhibitor for both isomeric states.

-

Determine the IC50 values for the trans and cis isomers by fitting the data to a dose-response curve.

-

Protocol: Cytotoxicity Assay

-

Cell Seeding: Seed the target cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the photoswitchable compound.

-

Add the compound to the cells.

-

-

Light Activation:

-

For the "light" condition, irradiate the plate with light of the activating wavelength for a defined duration.

-

For the "dark" condition, keep the plate in the dark.

-

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment:

-

Assess cell viability using a standard method such as the MTT assay or a luminescence-based ATP assay (e.g., CellTiter-Glo®).

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated controls for both light and dark conditions.

-

Determine the IC50 values for each condition.

-

In Vivo Experimental Workflow

Translating photoswitchable pharmacology to in vivo models requires precise light delivery to the target tissue.

Protocol: In Vivo Photopharmacology in a Mouse Model

-

Animal Model: Utilize a suitable animal model for the disease of interest (e.g., a tumor xenograft model for cancer, or a specific neurological model).

-

Drug Administration: Administer the photoswitchable drug systemically (e.g., via intravenous or intraperitoneal injection) or locally to the target area.

-

Light Delivery:

-

For superficial targets (e.g., subcutaneous tumors), light can be delivered transdermally using LEDs or lasers.

-

For deep tissue targets (e.g., in the brain), an implantable optical fiber is required to deliver light directly to the site of action.

-

-

Illumination Protocol: Irradiate the target tissue with the activating wavelength of light for a defined duration and intensity.

-

Outcome Assessment: Evaluate the therapeutic effect using relevant in vivo imaging techniques, behavioral tests, or ex vivo analysis of tissues.

Visualizing Complexity: Signaling Pathways and Workflows

Graphviz diagrams are used to illustrate the intricate relationships and processes in photoswitchable pharmacology.

Signaling Pathway Modulation: GPCRs and Ion Channels

Photoswitchable ligands have been successfully developed to control the activity of G protein-coupled receptors (GPCRs) and ion channels.

Applications and Future Directions

Photoswitchable pharmacology is being explored across a wide range of therapeutic areas, including:

-

Oncology: Light-activated chemotherapeutics and photodynamic therapy agents offer the potential to target tumors with high precision, reducing the debilitating side effects of conventional chemotherapy. Photoswitchable inhibitors of microtubule dynamics, for example, can arrest cell division specifically in irradiated cancer cells.

-

Neuroscience: Photoswitchable ligands for ion channels and neurotransmitter receptors are enabling researchers to control neuronal activity with unprecedented precision, offering new tools to study neural circuits and potentially treat neurological disorders.

-

Infectious Diseases: The rise of antibiotic resistance is a major global health threat. Photoswitchable antibiotics could be activated only at the site of infection, reducing the selective pressure for resistance development in the wider microbiome.

-

Ophthalmology: Photoswitchable molecules are being developed to restore light sensitivity to degenerated retinal cells, offering hope for treating blindness.